N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Description
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-7-4-8-12-14(11)17-15(22-12)19-18-13(20)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQCFPDUFDQILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with phenoxyacetic acid hydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:
Physicochemical Properties and Spectroscopic Data
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O (1660–1680 cm⁻¹) and NH (3150–3400 cm⁻¹) stretches based on hydrazide analogs .
- Analog from : NH stretch observed at 9.40 ppm (¹H NMR, DMSO-d6) and absence of C=O IR bands due to tautomerization .
- Triazole Derivatives () : C=S stretches at 1247–1255 cm⁻¹; NH bands at 3278–3414 cm⁻¹ confirm thione tautomers .
Nuclear Magnetic Resonance (NMR)
Biological Activity
N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings to provide a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.8 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole exhibit significant anti-inflammatory effects. In a study evaluating various derivatives, compounds similar to this compound demonstrated notable inhibition of inflammation in rat models through the carrageenan-induced paw edema method. The results showed that certain substitutions on the benzothiazole ring enhanced anti-inflammatory activity compared to standard drugs like indomethacin .
2. Antibacterial Activity
The compound has also been tested for antibacterial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. For instance, one study highlighted that similar compounds displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. For example, compounds with similar structures have shown efficacy against leukemia and breast cancer cells by promoting cell death and inhibiting proliferation .
Case Studies
Several case studies illustrate the biological effects of this compound:
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
- DNA Interaction : Studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes critical for cancer cell survival.
- Receptor Modulation : The benzothiazole moiety may interact with specific receptors involved in pain and inflammation signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
